molecular formula C16H14FN3O4 B15020731 N-({N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

N-({N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

Cat. No.: B15020731
M. Wt: 331.30 g/mol
InChI Key: BYDMKCHWRAGTOW-UFWORHAWSA-N
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Description

N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . The general reaction scheme is as follows:

    Step 1: Preparation of the hydrazide by reacting a carboxylic acid with hydrazine hydrate.

    Step 2: Condensation of the hydrazide with 2,4-dihydroxybenzaldehyde in the presence of a suitable solvent to form the Schiff base.

    Step 3: Introduction of the fluorobenzamide moiety through a coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The fluorobenzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, and inhibit their activity. The compound’s hydrazone moiety allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dihydroxyphenyl and fluorobenzamide moieties allows for versatile interactions with various targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H14FN3O4

Molecular Weight

331.30 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide

InChI

InChI=1S/C16H14FN3O4/c17-12-3-1-2-10(6-12)16(24)18-9-15(23)20-19-8-11-4-5-13(21)7-14(11)22/h1-8,21-22H,9H2,(H,18,24)(H,20,23)/b19-8+

InChI Key

BYDMKCHWRAGTOW-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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